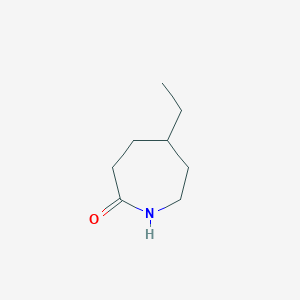![molecular formula C17H19ClN2O3S B2677100 N'-(3-chloro-2-methylphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide CAS No. 2097892-77-6](/img/structure/B2677100.png)
N'-(3-chloro-2-methylphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-chloro-2-methylphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide is a useful research compound. Its molecular formula is C17H19ClN2O3S and its molecular weight is 366.86. The purity is usually 95%.
BenchChem offers high-quality N'-(3-chloro-2-methylphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(3-chloro-2-methylphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Ligand Formation
A study on the preparation and characterization of new SNO ligands derived from ethanebis(thioamide) showcases the potential application of structurally related compounds in creating complex ligands for metal coordination. The synthesis involved condensing ethanebis(thioamide) with 2-hydroxybenzaldehyde, leading to ligands that bind with metals such as copper(II), cobalt(II), and rhodium(III) through octahedral geometry formations. This highlights the compound's role in the development of coordination chemistry and its potential in catalysis and material science (Shamkhy, Al-Karkhi, & Al-Mulla, 2013).
Organic Synthesis and Modification
Research into the synthesis, characterization, and X-ray structural determination of organic compounds containing thiophene units, such as N,N′-bis(thiophen-2-ylmethyl)ethane-1,2-diaminium hydrochloride, suggests the versatility of these molecules in organic synthesis. These compounds serve as intermediates for further chemical modifications, which could be leveraged in pharmaceuticals, agrochemicals, and materials science, indicating a broad range of applications for compounds with similar structural features (Silva, Masciocchi, & Cuin, 2014).
Anticancer Activity
The investigation into novel anticancer drugs includes the design of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphorothioic triamide (TEPA) analogues, demonstrating the therapeutic potential of complex organic molecules with specific functional groups. These analogues have been shown to possess higher therapeutic indexes than their precursors, underscoring the importance of chemical modifications in enhancing biological activity and the potential of related compounds in cancer treatment (Sosnovsky, Rao, & Li, 1986).
Corrosion Inhibition
A study on the adsorption and corrosion inhibition properties of synthesized thiophene Schiff base compounds on mild steel in acidic solutions illustrates the application of thiophene-containing compounds in industrial maintenance. These compounds efficiently inhibit corrosion, linking their structural characteristics to potential applications in protecting materials against degradation. The findings highlight the compound's role in material science, particularly in corrosion protection (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Propiedades
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-11-13(18)4-3-5-14(11)20-16(22)15(21)19-10-17(2,23)8-12-6-7-24-9-12/h3-7,9,23H,8,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTWFYGSLVJBGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C)(CC2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-chloro-2-methylphenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2677017.png)
![N-[3-(benzenesulfonyl)pyridin-2-yl]-4-methylbenzamide](/img/structure/B2677021.png)





![2,2,7,7-tetramethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2677028.png)
![1,3-dimethyl-N-(3-morpholinopropyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2677032.png)
![2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2677033.png)



![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2677040.png)